

Technical Deep Dive: Differentiating Everolimus from EP Impurity E

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Compound of Interest

Compound Name: Everolimus EP impurity E

CAS No.: 1237826-25-3

Cat. No.: B8818437

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Executive Summary: The Structural Divergence

In the high-stakes synthesis of mTOR inhibitors, distinguishing the target molecule from its structurally analogous impurities is critical.^{[2][3]} Everolimus is a semi-synthetic derivative of Sirolimus (Rapamycin). EP Impurity E, identified in the European Pharmacopoeia (Ph.^{[1][4]} Eur. Monograph 2918), is not a degradation product of Everolimus, but rather a modified analogue of the starting material (Sirolimus).^{[1][2]}

The core difference lies in the C-40 position (macrolide numbering):

- Everolimus: Possesses a 2-hydroxyethyl ether chain at C-40.^{[1][2][3]}
- Impurity E: Possesses a Formyl ester group at C-40 (specifically identified as 40-O-Formylrapamycin or Formyl-Sirolimus).^{[1][2][3]}

This subtle structural change—replacing a polar hydroxyethyl chain with a formyl group—alters the hydrophobicity and elution profile, creating a "critical pair" challenge in Reverse Phase HPLC (RP-HPLC).^{[1][2][3]}

Structural & Mechanistic Comparison

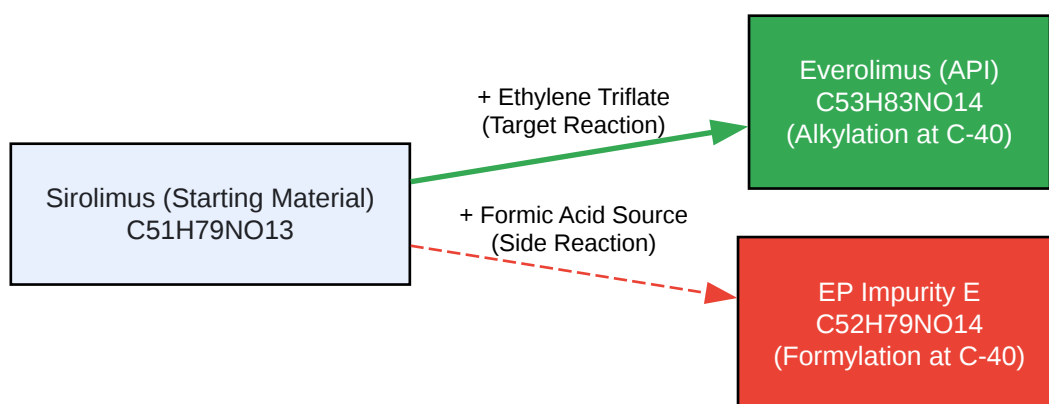
The following table summarizes the physicochemical divergence. Note the mass difference of 16 Da, which is a key differentiator in LC-MS analysis.^{[1][2][3]}

Table 1: Physicochemical Profile^{[1][3]}

Feature	Everolimus (API)	EP Impurity E
Chemical Name	40-O-(2-hydroxyethyl)-rapamycin	40-O-Formyl-rapamycin (Formyl-Sirolimus)
CAS Number	159351-69-6	1237826-25-3
Molecular Formula	C ₅₃ H ₈₃ NO ₁₄	C ₅₂ H ₈₉ NO ₁₄
Molecular Weight	958.22 g/mol	942.18 g/mol
Mass Difference	Reference	-16.04 Da (vs. Everolimus)
C-40 Substituent	-O-CH ₂ -CH ₂ -OH (Ether linked)	-O-CHO (Ester linked)
Origin	Targeted alkylation of Sirolimus	Side reaction of Sirolimus with Formic acid sources
Polarity	Moderate (Hydroxyl group increases polarity)	Lower (Formyl ester masks the polar -OH)

Mechanistic Pathway: Origin of Impurity E

Impurity E typically arises during the synthesis process or purification steps if Sirolimus (the starting material) is exposed to formic acid or formylating agents before it is successfully converted to Everolimus. It is a "Process-Related Impurity."^{[2][3]}



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Figure 1: Mechanistic divergence showing Impurity E as a competitor derivative of the starting material Sirolimus.[3]

Analytical Methodology: Separation & Identification

Distinguishing Everolimus from Impurity E requires a robust chromatographic method because their hydrophobicities are similar, though Impurity E is generally less polar due to the esterification of the hydroxyl group.[1]

A. HPLC Protocol (Self-Validating System)

Objective: Resolve Everolimus (RT ~15 min) from Impurity E (RT ~18-20 min) and Sirolimus.

- Column: Core-shell C18 (e.g., Kinetex 2.7 μ m C18 or Cortecs C18), 100 x 4.6 mm.[1][2][3]
 - Why: Core-shell particles provide higher peak capacity to resolve structurally similar macrolides without the backpressure of sub-2 μ m particles.[3]
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).[3]
 - Why: Ammonium acetate is volatile (MS-compatible) and buffers the pH to prevent ring-opening (degradation to seco-acids).[2][3]
- Mobile Phase B: Acetonitrile (ACN) / Methanol (50:50).[3]

- Why: ACN provides sharpness; Methanol provides different selectivity for the macrolide ring.[3]
- Column Temp: 45°C (Critical for mass transfer of large macrolides).[3]
- Detection: UV @ 278 nm (characteristic triene absorption).[3]

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Comment
0.0	60	40	Initial equilibration
2.0	60	40	Isocratic hold
20.0	10	90	Gradient elution
25.0	10	90	Wash

| 25.1 | 60 | 40 | Re-equilibration [[1][2][3]

B. Mass Spectrometry (Confirmatory)

When using LC-MS/MS, the mass shift is the definitive identifier.[3]

- Everolimus:
 - Precursor Ion:
= 976.2 m/z (Ammonium adduct).[3]
 - Key Fragment: Loss of the hydroxyethyl chain.[3]
- Impurity E:
 - Precursor Ion:
= 960.2 m/z.[3]

- Delta: The -16 Da shift confirms the presence of Impurity E (Formyl) vs. Everolimus (Hydroxyethyl).[3]

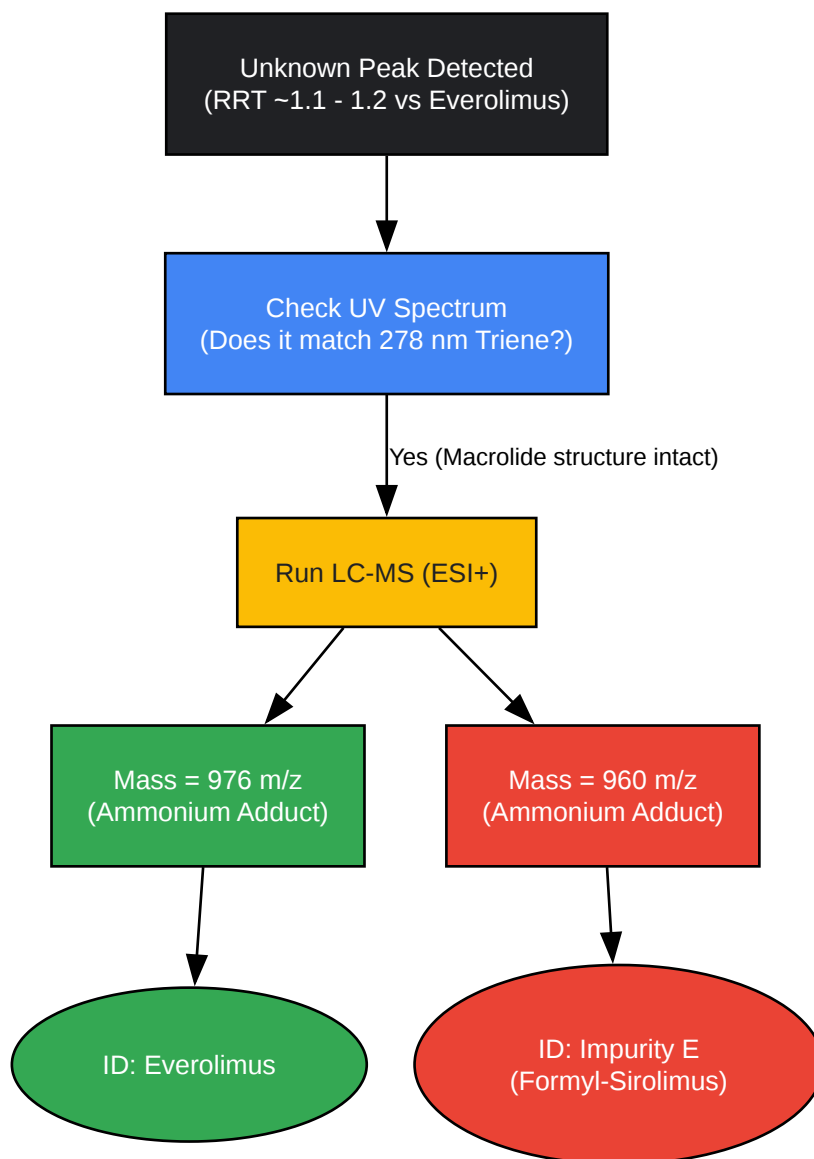
Biological & Safety Implications

While often overlooked as a mere "peak" on a chromatogram, Impurity E possesses biological activity due to the intact rapamycin core (macrolactam ring).[1]

- Potency Variance: The C-40 position is crucial for binding to FKBP12 (the immunophilin).[3] Modifying this from a hydroxyethyl chain (Everolimus) to a formyl group (Impurity E) alters the binding kinetics, potentially changing the immunosuppressive potency.
- Safety: Formyl esters are generally unstable in vivo (labile).[3] Impurity E may hydrolyze back to Sirolimus inside the body.[3] Therefore, high levels of Impurity E could result in uncontrolled dosing of Sirolimus, which has a different pharmacokinetic profile (longer half-life) than Everolimus.[1][2][3]

Workflow: Identification Logic

Use this logic gate to confirm the impurity in your sample.



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Figure 2: Logic gate for differentiating Everolimus from Impurity E using mass spectrometry.

References

- European Pharmacopoeia (Ph.[3][5] Eur.). Monograph 2918: Everolimus. European Directorate for the Quality of Medicines (EDQM).[6] (Defines the impurity profile and system suitability).
 - [1][2]

- BOC Sciences. **Everolimus EP Impurity E** Data Sheet (CAS 1237826-25-3).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) (Confirming chemical structure as 42-O-Formyl Rapamycin).
 - [\[2\]](#)
- Simson Pharma. Characterization of Everolimus Impurities.
 - [\[2\]](#)
- Chromatography Online. Separation of Everolimus and Related Impurities according to Ph. Eur. Monograph 2918.
 - [\[1\]](#)[\[2\]](#)

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